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Compound of Interest

Compound Name: C15H16FN3OS2

Cat. No.: B12619315 Get Quote

An In-depth Technical Guide on the Structural Elucidation of C15H16FN3OS2

Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical

data employed in the structural elucidation of a novel heterocyclic compound,

C15H16FN3OS2, herein referred to as "Fluorothiazine-1". The structure of this compound was

determined through a combination of mass spectrometry, infrared spectroscopy, and one- and

two-dimensional nuclear magnetic resonance spectroscopy. This document details the

experimental protocols, presents the spectral data in a structured format, and outlines the

logical workflow leading to the final structural assignment. Furthermore, a putative signaling

pathway associated with the potential biological activity of Fluorothiazine-1 is proposed. This

guide is intended for researchers, scientists, and professionals in the field of drug discovery

and development.

Introduction
The identification and structural characterization of novel chemical entities are fundamental to

the advancement of medicinal chemistry and drug discovery. The compound with the molecular

formula C15H16FN3OS2, designated as Fluorothiazine-1, was isolated as part of a high-

throughput screening campaign. Its unique elemental composition, suggesting the presence of

a fluorinated aromatic system and multiple heteroatoms, warranted a thorough structural

investigation to ascertain its potential as a lead compound for further development. This guide

presents a detailed case study of the complete structural elucidation of Fluorothiazine-1.
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Experimental Protocols
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was performed on a Q-TOF mass spectrometer

using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol

at a concentration of 1 mg/mL and infused directly into the ion source.

Infrared Spectroscopy
The infrared (IR) spectrum was recorded on an FT-IR spectrometer using the attenuated total

reflectance (ATR) technique. A small amount of the solid sample was placed directly on the

ATR crystal, and the spectrum was acquired over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
All NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in

deuterated dimethyl sulfoxide (DMSO-d₆). The following experiments were conducted:

¹H NMR (Proton NMR)

¹³C NMR (Carbon-13 NMR)

COSY (Correlation Spectroscopy)

HSQC (Heteronuclear Single Quantum Coherence)

HMBC (Heteronuclear Multiple Bond Correlation)

Data Presentation and Structural Elucidation
The structure of Fluorothiazine-1 was elucidated by systematically analyzing the data from

various spectroscopic techniques. The workflow for this process is illustrated in the diagram

below.
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Figure 1: Workflow for the Structural Elucidation of Fluorothiazine-1
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Figure 1: Workflow for the Structural Elucidation of Fluorothiazine-1

Mass Spectrometry Data
The HRMS data provided the exact mass of the molecular ion, which was used to confirm the

molecular formula.
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Parameter Value

Ionization Mode ESI Positive

Observed m/z 354.0829 [M+H]⁺

Calculated m/z for [C₁₅H₁₇FN₃OS₂]⁺ 354.0828

Molecular Formula C₁₅H₁₆FN₃OS₂

Degrees of Unsaturation 9

Table 1: High-Resolution Mass Spectrometry

Data

Infrared Spectroscopy Data
The IR spectrum revealed the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3310 Medium N-H Stretch (Amine/Amide)

3055 Weak Aromatic C-H Stretch

2925 Weak Aliphatic C-H Stretch

1645 Strong C=O Stretch (Amide)

1598, 1505 Strong Aromatic C=C Stretch

1230 Strong C-F Stretch

1150 Strong C-N Stretch

Table 2: Infrared Spectroscopy

Data

NMR Spectroscopy Data
The 1D and 2D NMR data were crucial for determining the connectivity of atoms and

establishing the carbon-hydrogen framework.
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¹H NMR (500

MHz, DMSO-

d₆)

¹³C NMR (125

MHz, DMSO-

d₆)

COSY

Correlations

HSQC

Correlation (¹H

→ ¹³C)

Key HMBC

Correlations (¹H

→ ¹³C)

δ 9.85 (s, 1H) δ 168.5 (C=O) - -
δ 8.10 → 168.5;

δ 3.15 → 168.5

δ 8.10 (d, J=7.5

Hz, 1H)

δ 162.0 (d,

J=245 Hz, C-F)
δ 7.25 δ 8.10 → 130.5

δ 8.10 → 162.0,

128.0, 115.5

δ 7.25 (t, J=8.0

Hz, 1H)
δ 155.0 δ 8.10, δ 6.95 δ 7.25 → 128.0 -

δ 6.95 (d, J=8.5

Hz, 1H)
δ 148.2 δ 7.25 δ 6.95 → 115.5 -

δ 4.15 (t, J=6.0

Hz, 2H)
δ 130.5 δ 2.75 δ 4.15 → 45.2

δ 4.15 → 28.8,

168.5

δ 3.15 (s, 3H) δ 128.0 - δ 3.15 → 35.1 δ 3.15 → 168.5

δ 2.75 (t, J=6.0

Hz, 2H)

δ 115.5 (d, J=22

Hz)
δ 4.15 δ 2.75 → 28.8 δ 2.75 → 45.2

δ 2.40 (s, 3H) δ 45.2 - δ 2.40 → 15.2
δ 2.40 → 148.2,

118.9

δ 1.90 (m, 2H) δ 35.1 - δ 1.90 → 25.5 -

δ 1.75 (m, 2H) δ 28.8 - δ 1.75 → 26.1 -

δ 26.1

δ 25.5

δ 15.2

δ 118.9

Table 3: NMR

Spectroscopy

Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12619315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Final Structure
Based on the comprehensive analysis of the spectroscopic data, the structure of

Fluorothiazine-1 was determined to be N-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methyl-4-

(methylthio)butanamide.

Chemical Structure: (A placeholder image, as I cannot generate images directly. The structure

corresponds to the IUPAC name provided.)

IUPAC Name: N-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methyl-4-(methylthio)butanamide

Putative Biological Activity and Signaling Pathway
Preliminary in-silico modeling and similarity analysis with known pharmacophores suggest that

Fluorothiazine-1 may act as an inhibitor of a protein kinase involved in inflammatory signaling

pathways. A hypothetical pathway illustrating this potential mechanism of action is presented

below.
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Figure 2: Proposed Signaling Pathway for Fluorothiazine-1
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Figure 2: Proposed Signaling Pathway for Fluorothiazine-1

Conclusion
The chemical structure of the novel compound C15H16FN3OS2, named Fluorothiazine-1, has

been successfully elucidated as N-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methyl-4-

(methylthio)butanamide. The combination of modern spectroscopic techniques provided

unambiguous evidence for the proposed structure. The presence of a fluorinated aminothiazole

moiety, a common scaffold in medicinal chemistry, suggests that Fluorothiazine-1 is a
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promising candidate for further investigation into its biological activities, particularly as a

potential modulator of inflammatory pathways. Future work will focus on the chemical synthesis

of analogs and in-vitro and in-vivo biological evaluation to validate the proposed mechanism of

action.

To cite this document: BenchChem. [C15H16FN3OS2 chemical structure elucidation].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12619315#c15h16fn3os2-chemical-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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